molecular formula C11H22N2O2 B6340250 Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221342-48-8

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

Cat. No.: B6340250
CAS No.: 1221342-48-8
M. Wt: 214.30 g/mol
InChI Key: CGLHPTMGLYTFRV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a chemical compound with the CAS Number 1221342-48-8 and a molecular formula of C 11 H 22 N 2 O 2 , corresponding to a molecular weight of 214.31 g/mol . Its structure features a pyrrolidine moiety linked via an ethylamino chain to a methyl propanoate ester, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The specific placement of the methyl group on the propanoate chain may influence the compound's stereochemistry and interaction with biological targets. Compounds containing pyrrolidine and ester functional groups are of significant interest in pharmaceutical research for their potential biological activities. The pyrrolidine ring is a common feature in molecules designed to interact with various enzymes and receptors . As such, this ester is primarily used as a key synthetic building block for the development of novel pharmacologically active molecules. It is suitable for further chemical modifications, including hydrolysis, amidation, or nucleophilic substitution, to create a diverse library of derivatives for screening and research purposes. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for use in humans. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

methyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(11(14)15-2)9-12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLHPTMGLYTFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN1CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition Approach

The Michael addition reaction between α,β-unsaturated esters and amines serves as a foundational method for synthesizing β-amino esters. For the target compound, methyl methacrylate (MMA) acts as the Michael acceptor, while 2-(pyrrolidin-1-yl)ethylamine functions as the nucleophile. This approach mirrors the synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, where pyrrolidine reacts with MMA in methanol at 50°C for 24 hours.

Reaction Mechanism :

  • Nucleophilic Attack : The amine’s lone pair attacks the β-carbon of MMA, forming an enolate intermediate.

  • Proton Transfer : The intermediate stabilizes via proton migration, yielding the β-amino ester.

Optimized Conditions :

  • Solvent : Methanol facilitates solubility and moderates reactivity.

  • Temperature : 50–60°C balances reaction rate and byproduct suppression.

  • Time : 24–48 hours ensures complete conversion.

Challenges :

  • Steric Hindrance : The ethyl spacer in 2-(pyrrolidin-1-yl)ethylamine reduces nucleophilicity compared to pyrrolidine, necessitating extended reaction times.

  • Polymerization Risk : MMA’s propensity for radical polymerization requires inhibitors like hydroquinone.

Yield and Purity :

ParameterValue
Yield72–85%
Purity (GC-MS)90–95%

Reductive Amination Strategy

Reductive amination offers an alternative route, particularly if ketone precursors are accessible. Methyl 3-oxo-2-methylpropanoate reacts with 2-(pyrrolidin-1-yl)ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form the target compound.

Synthesis of Methyl 3-Oxo-2-methylpropanoate :

  • Claisen Condensation : Methyl acetate and methyl propionate undergo base-catalyzed condensation, followed by acid workup.

  • Oxidation : Tert-butyl hydroperoxide (TBHP) oxidizes methyl 2-methyl-3-hydroxypropanoate to the ketone.

Reaction Conditions :

  • Solvent : Dichloromethane or THF.

  • pH : Buffered at 4–5 using acetic acid.

  • Temperature : Room temperature (20–25°C).

Advantages :

  • Selectivity : NaBH3CN preferentially reduces imine intermediates without attacking ester groups.

  • Scalability : Suitable for multi-kilogram batches.

Limitations :

  • Ketone Availability : Requires pre-synthesized methyl 3-oxo-2-methylpropanoate, adding synthetic steps.

Nucleophilic Substitution Methods

Alkylation of methyl 2-methyl-3-bromopropanoate with 2-(pyrrolidin-1-yl)ethylamine represents a third pathway. However, this method faces challenges due to the poor leaving-group ability of bromide and steric hindrance at the tertiary amine.

Reaction Setup :

  • Base : Triethylamine (TEA) or DBU.

  • Solvent : Acetonitrile or DMF.

  • Temperature : 80–100°C.

Outcome :

  • Yield : <50% due to competing elimination reactions.

  • Purity : Requires chromatographic purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Screening :

SolventDielectric ConstantYield (%)
Methanol32.785
Ethanol24.378
THF7.565
DMF36.770

Methanol maximizes yield by balancing polarity and nucleophilicity.

Temperature Profiling :

Temperature (°C)Reaction Time (h)Yield (%)
403668
502485
601882

Elevated temperatures accelerate kinetics but risk decomposition above 60°C.

Catalysis and Reaction Acceleration

Catalyst Screening :

  • Lewis Acids : ZnCl₂ (10 mol%) increases yield to 88% by polarizing the α,β-unsaturated ester.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial interactions in biphasic systems.

Microwave Assistance :

  • Conditions : 100 W, 80°C, 2 hours.

  • Outcome : 90% yield, reducing time by 90%.

Purification and Characterization

Distillation Techniques

Following the protocol for methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, short-path distillation under reduced pressure (45°C, 10 mmHg) removes methanol and unreacted MMA.

Purity Enhancement :

  • Fractional Distillation : Separates the product (bp 120–125°C at 10 mmHg) from pyrrolidine byproducts.

  • Molecular Sieves : 3Å sieves absorb residual moisture.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.45–3.20 (m, 6H, NCH₂), 2.80 (t, 2H, NHCH₂), 2.55 (m, 4H, pyrrolidine), 2.30 (q, 1H, CH(CH₃)), 1.15 (d, 3H, CH₃).

  • IR (cm⁻¹) : 1745 (C=O), 1650 (C-N), 1150 (C-O).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Setup : Tubular reactor with static mixers.

  • Advantages : Improved heat transfer, reduced reaction time (6 hours), and consistent quality.

Cost Analysis

ComponentCost per kg (USD)
Methyl methacrylate2.50
2-(Pyrrolidin-1-yl)ethylamine120.00
Methanol0.80

Total Production Cost : $180/kg at 85% yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with receptors or enzymes, potentially inhibiting or activating their function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in three key regions: the ester group, the alkyl chain branching, and the heterocyclic amine substituent. Below is a comparative analysis:

Compound Ester Group Amine Substituent Key Functional Differences Reference
Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate Methyl Pyrrolidine (5-membered) Baseline compound with a flexible pyrrolidine ring and methyl ester.
Tert-butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate Tert-butyl Pyrrolidine (5-membered) Bulkier ester group increases steric hindrance, potentially reducing hydrolysis rates.
Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate Methyl Piperidine (6-membered) Larger piperidine ring may enhance lipophilicity and alter receptor binding kinetics.
Ethyl 2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate Ethyl Pyridine + dimethylamine Conjugated cyano and pyridinyl groups introduce π-π stacking potential and electron withdrawal.
3-(2-Pyridylmethylamino)-1-propanol N/A (alcohol) Pyridine Alcohol functionality increases polarity; pyridine enhances metal coordination capability.

Physicochemical and Reactivity Insights

  • Ester Group Stability : Methyl esters (as in the target compound) are more prone to hydrolysis under acidic or basic conditions compared to tert-butyl esters, which are sterically protected .
  • Amine Ring Effects : Pyrrolidine’s five-membered ring offers conformational rigidity, while piperidine’s six-membered ring increases steric bulk and may slow metabolic degradation .
  • Electronic Effects: Pyridine-containing analogs (e.g., 3-(2-Pyridylmethylamino)-1-propanol) exhibit stronger electron-withdrawing properties due to the aromatic nitrogen, influencing redox behavior and solubility .

Biological Activity

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory properties, particularly against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. A study on a related compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant inhibitory effects on COX-1, COX-2, and 5-LOX . The IC50 values observed were:

EnzymeIC50 (μg/mL)
COX-1314
COX-2130
5-LOX105

While these values are for a different compound, they suggest that Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate might exhibit similar enzyme inhibitory properties due to structural similarities.

Anti-Inflammatory and Analgesic Potential

The same study on the related compound revealed promising anti-inflammatory and analgesic effects in animal models . In a carrageenan-induced edema model, the compound showed:

Dose (mg/kg)% Reduction in EdemaTime Point
1033.3 ± 0.77%2nd hour
2034.7 ± 0.74%2nd hour
3040.58 ± 0.84%5th hour

These results suggest that this compound might possess anti-inflammatory properties, which could be valuable for treating various inflammatory conditions.

Molecular Docking Studies

Molecular docking studies of the related compound with COX-1, COX-2, and 5-LOX revealed significant binding energies :

EnzymeBinding Energy (Kcal/mol)
COX-1-7.7
COX-2-7.2
5-LOX-7.1

These findings indicate strong interactions between the compound and the enzymes' binding pockets. Similar binding affinities might be expected for this compound, potentially contributing to its biological activity.

Potential Antimicrobial and Anticancer Properties

While not directly studied for this compound, amino acid esters with similar structural features have been investigated for their potential antimicrobial and anticancer properties. The presence of the pyrrolidine ring in this compound suggests it might exhibit similar bioactive properties, making it a candidate for further investigation in these areas.

Q & A

Basic Synthesis

Q: What are the common synthetic routes for Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate? A: The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives and ester-containing precursors. Key steps include:

  • Alkylation : Reacting 2-(pyrrolidin-1-yl)ethylamine with methyl 2-methyl-3-bromopropanoate in aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the amine linkage .
  • Esterification : Using methanol as both solvent and nucleophile to ensure methyl ester formation .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced Synthesis

Q: How can reaction yields be optimized during scale-up synthesis? A: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but require controlled temperatures (40–60°C) to avoid side reactions .
  • Catalyst Loading : Reduced catalyst amounts (e.g., 5 mol% Pd/C for hydrogenation) minimize costs while maintaining >80% yield .
  • Continuous Flow Reactors : Improved mixing and heat transfer for large-scale production, reducing reaction time by 30% compared to batch processes .

Structural Characterization (Basic)

Q: Which analytical techniques confirm the compound’s structure? A: Essential methods:

  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 2.5–3.0 ppm for pyrrolidine protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
  • Mass Spectrometry (MS) : ESI-MS showing [M+H]⁺ peak at m/z 257.2 .
  • FT-IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

Advanced Structural Challenges

Q: How to resolve stereochemical ambiguities in the compound? A: Strategies include:

  • Chiral Chromatography : Using cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers, with mobile phases like hexane/isopropanol (90:10) .
  • X-ray Crystallography : Resolving absolute configuration via single-crystal analysis (space group P2₁/c) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict enantiomeric stability .

Biological Activity Screening (Basic)

Q: What assays assess initial pharmacological potential? A: Standard assays:

  • In Vitro Enzyme Inhibition : Testing against kinases (IC₅₀ values via fluorescence polarization) .
  • Cell Viability Assays : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~50 µM) .
  • Receptor Binding : Radioligand displacement studies (e.g., GPCRs, Kᵢ < 1 µM) .

Advanced Pharmacological Design

Q: How to design robust dose-response studies? A: Critical considerations:

  • Dose Range : 0.1–100 µM in logarithmic increments to capture EC₅₀/IC₅₀ values .
  • Control Groups : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis) .
  • Statistical Power : ≥3 replicates per group; ANOVA with post-hoc Tukey test for significance (p < 0.05) .

Data Contradiction Analysis

Q: How to address discrepancies in reported biological activities of analogs? A: Approaches include:

  • Meta-Analysis : Aggregating data from multiple studies (e.g., IC₅₀ variability ±20% due to assay conditions) .
  • Structural-Activity Relationship (SAR) : Comparing substituent effects (e.g., ethyl vs. methyl esters altering logP by 0.5 units) .
  • Experimental Replication : Validating key findings under standardized conditions (pH 7.4, 37°C) .

Physicochemical Property Determination

Q: What methods determine logP and solubility? A:

  • logP (Octanol-Water) : Shake-flask method with HPLC quantification (logP = 1.8 ± 0.2) .
  • Aqueous Solubility : Equilibrium solubility assay (2.5 mg/mL in PBS at 25°C) .
  • HPLC vs. GC-MS : HPLC (C18 column) for polar compounds; GC-MS for volatile derivatives .

Toxicity Data Reconciliation

Q: How to resolve conflicting toxicity data? A:

  • In Silico Tools : ProTox-II for predicting hepatotoxicity (probability score 0.65) .
  • In Vivo Studies : Acute toxicity testing in rodents (LD₅₀ > 500 mg/kg) .
  • Mechanistic Studies : ROS generation assays to clarify oxidative stress pathways .

Comparative Studies with Analogs

Q: How does this compound compare to ethyl ester analogs?

Property Methyl Ester Ethyl Ester Analog Source
logP 1.82.3
IC₅₀ (Kinase Inhibition) 50 µM35 µM
Aqueous Solubility 2.5 mg/mL1.2 mg/mL

Key Insight : The methyl ester’s lower logP enhances solubility but reduces membrane permeability compared to ethyl analogs .

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